

# Application Notes and Protocols for PET Imaging with [11C]Urolithin B

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## Compound of Interest

Compound Name: Urolithin B

Cat. No.: B150876

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## Introduction

**Urolithin B**, a gut microbial metabolite of ellagic acid and ellagitannins found in pomegranates, berries, and nuts, has garnered significant scientific interest for its potential therapeutic effects. Preclinical studies have demonstrated its involvement in promoting muscle hypertrophy, exerting anti-inflammatory effects, and providing neuroprotection.<sup>[1][2][3][4][5]</sup> Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive, quantitative assessment of biological processes in vivo. The development of a Carbon-11 labeled **Urolithin B** ([11C]**Urolithin B**) radiotracer would provide a valuable tool for researchers to investigate its pharmacokinetics, biodistribution, and target engagement in real-time, furthering our understanding of its mechanisms of action and therapeutic potential.

These application notes provide a hypothetical framework for the synthesis and preclinical use of [11C]**Urolithin B** for PET imaging studies. The protocols and data presented herein are illustrative and intended to serve as a guide for researchers in drug development and molecular imaging.

## Potential Applications

- Muscle Hypertrophy and Sarcopenia Research: Investigate the in vivo targeting and accumulation of **Urolithin B** in skeletal muscle to understand its anabolic effects.<sup>[1][3]</sup>

- **Neuroinflammation and Neurodegenerative Disease Studies:** Explore the brain penetrance and localization of **Urolithin B** in models of neuroinflammation and neurodegeneration.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Anti-inflammatory Research:** Quantify the distribution of **Urolithin B** in tissues affected by inflammation to assess its potential as an anti-inflammatory agent.[\[2\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Pharmacokinetic and Drug Development Studies:** Determine the whole-body distribution, kinetics, and metabolism of **Urolithin B** to inform the development of **Urolithin B**-based therapeutics.

## Data Presentation

Note: The following data are hypothetical and for illustrative purposes only.

Table 1: Radiosynthesis and Quality Control of **[11C]Urolithin B**

Parameter	Result
Radiochemical Yield (RCY)	25 ± 5% (n=10)
Molar Activity (Am)	> 50 GBq/μmol
Radiochemical Purity (RCP)	> 98%
Synthesis Time	~ 25 minutes
Precursor	Desmethyl-Urolithin B
Labeling Agent	[11C]CH3I

Table 2: Biodistribution of **[11C]Urolithin B** in Healthy Rodents (Exemplary Data)

Organ	%ID/g at 15 min	%ID/g at 60 min
Blood	0.8 ± 0.2	0.2 ± 0.1
Heart	1.5 ± 0.3	0.5 ± 0.1
Lungs	2.1 ± 0.4	0.7 ± 0.2
Liver	10.5 ± 2.1	8.2 ± 1.5
Kidneys	5.2 ± 1.1	2.5 ± 0.6
Spleen	1.8 ± 0.4	0.9 ± 0.2
Muscle	2.5 ± 0.5	1.8 ± 0.4
Brain	0.3 ± 0.1	0.1 ± 0.05
Bone	1.1 ± 0.3	0.8 ± 0.2

%ID/g = percentage of injected dose per gram of tissue.

Table 3: [<sup>11</sup>C]Urolithin B Uptake in a Rodent Model of Muscle Injury (Illustrative Data)

Tissue	Standardized Uptake Value (SUV) - Injured	SUV - Contralateral
Injured Muscle	3.2 ± 0.6	1.9 ± 0.4
Non-target Muscle	1.5 ± 0.3	1.6 ± 0.3

## Experimental Protocols

### Protocol 1: Radiosynthesis of [<sup>11</sup>C]Urolithin B

This protocol describes a hypothetical synthesis of [<sup>11</sup>C]Urolithin B via O-methylation of its desmethyl precursor using [<sup>11</sup>C]methyl iodide.

Materials:

- Desmethyl-Urolithin B (precursor)

- [11C]Methyl Iodide ([11C]CH<sub>3</sub>I)
- Dimethylformamide (DMF), anhydrous
- Sodium hydride (NaH)
- HPLC system with a semi-preparative C18 column
- Mobile phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid
- Solid-phase extraction (SPE) C18 cartridge
- Ethanol, USP
- Sterile water for injection
- 0.22 µm sterile filter

Procedure:

- Precursor Preparation: Dissolve 1-2 mg of Desmethyl-**Urolithin B** in 300 µL of anhydrous DMF in a sealed reaction vessel.
- Activation: Add 1-2 mg of sodium hydride to the precursor solution and heat at 80°C for 5 minutes to form the phenoxide.
- Radiolabeling: Bubble the gaseous [11C]CH<sub>3</sub>I through the activated precursor solution at 80°C for 5 minutes.
- Quenching: Quench the reaction by adding 500 µL of the HPLC mobile phase.
- Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to [11C]**Urolithin B**.
- Formulation: Dilute the collected HPLC fraction with sterile water and pass it through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water. Elute the [11C]**Urolithin B** from the cartridge with 1 mL of ethanol, USP.

- Final Formulation: Dilute the ethanolic solution with sterile water for injection to achieve a final ethanol concentration of <10%. Pass the final product through a 0.22 µm sterile filter into a sterile vial for injection.
- Quality Control: Perform analytical HPLC to determine radiochemical purity and molar activity.

## Protocol 2: Preclinical PET/CT Imaging with [11C]Urolithin B in Rodents

This protocol outlines a general procedure for in vivo imaging in a rodent model.

Materials:

- [11C]Urolithin B in sterile injectable solution
- Animal model (e.g., healthy mice, or a disease model)
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Catheter for intravenous injection
- Heating pad to maintain body temperature

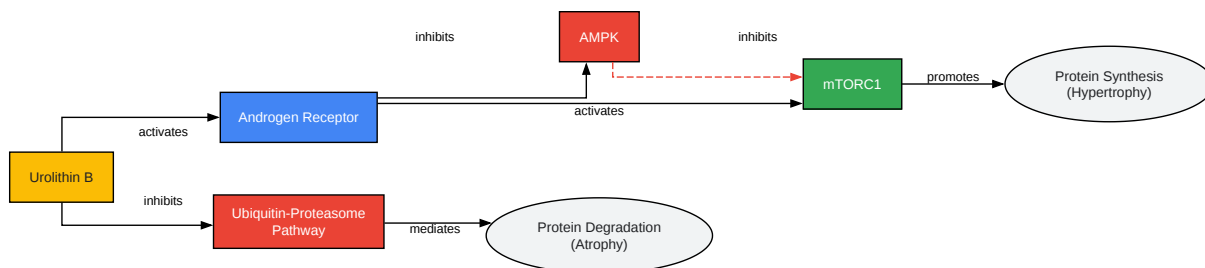
Procedure:

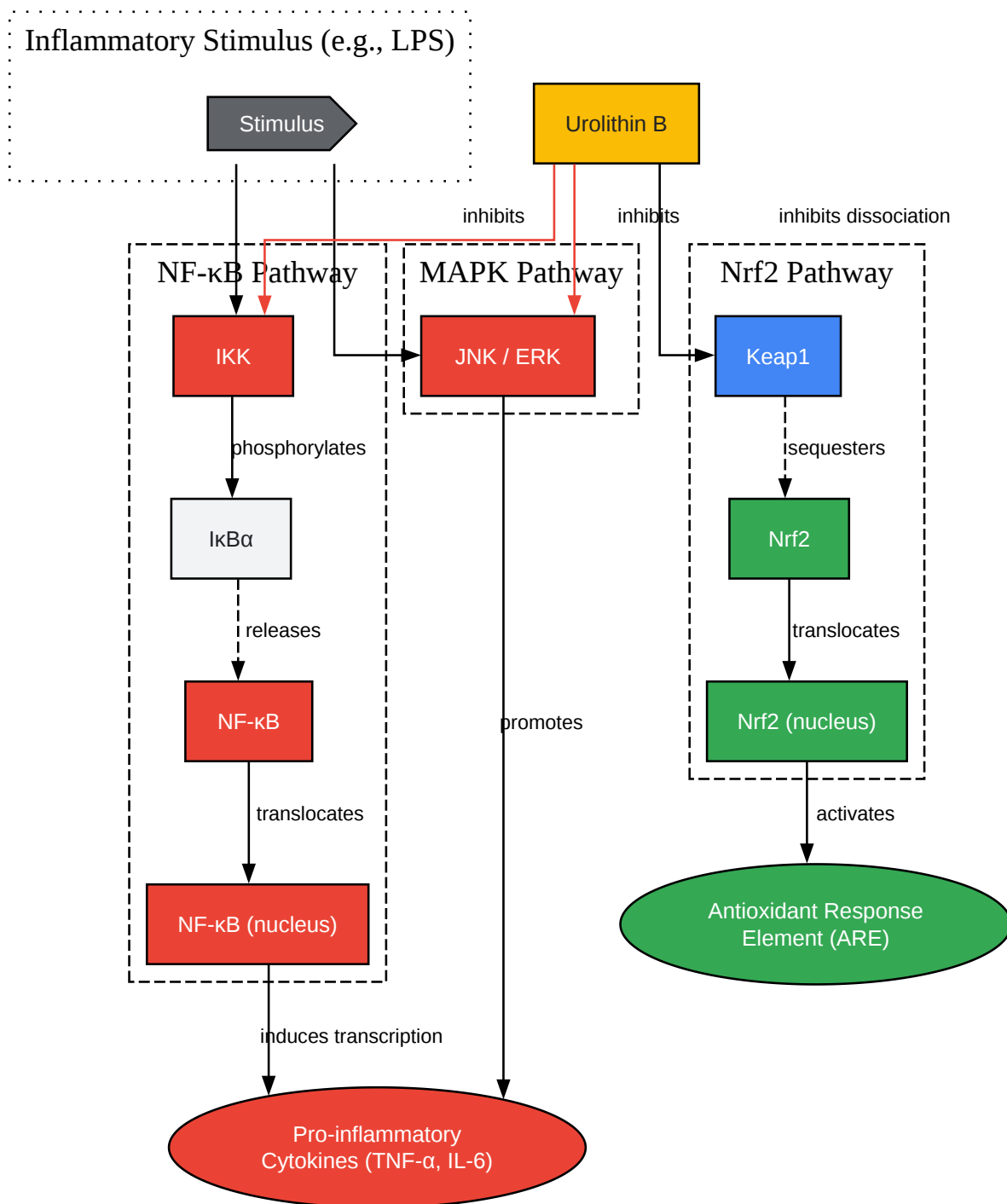
- Animal Preparation: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance in oxygen). Place a catheter in the lateral tail vein for radiotracer injection. Position the animal on the scanner bed with a heating pad.
- CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
- Radiotracer Injection: Inject a bolus of [11C]Urolithin B (e.g., 5-10 MBq) through the tail vein catheter, followed by a saline flush.

- **PET Scan:** Start a dynamic PET scan immediately after injection for a duration of 60-90 minutes. For static imaging, a scan can be performed at a specific time point post-injection (e.g., 30-60 minutes).
- **Image Reconstruction:** Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay. Co-register the PET image with the CT scan.
- **Data Analysis:** Draw regions of interest (ROIs) on the co-registered images to quantify the radiotracer uptake in various organs and tissues. Express the uptake as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).

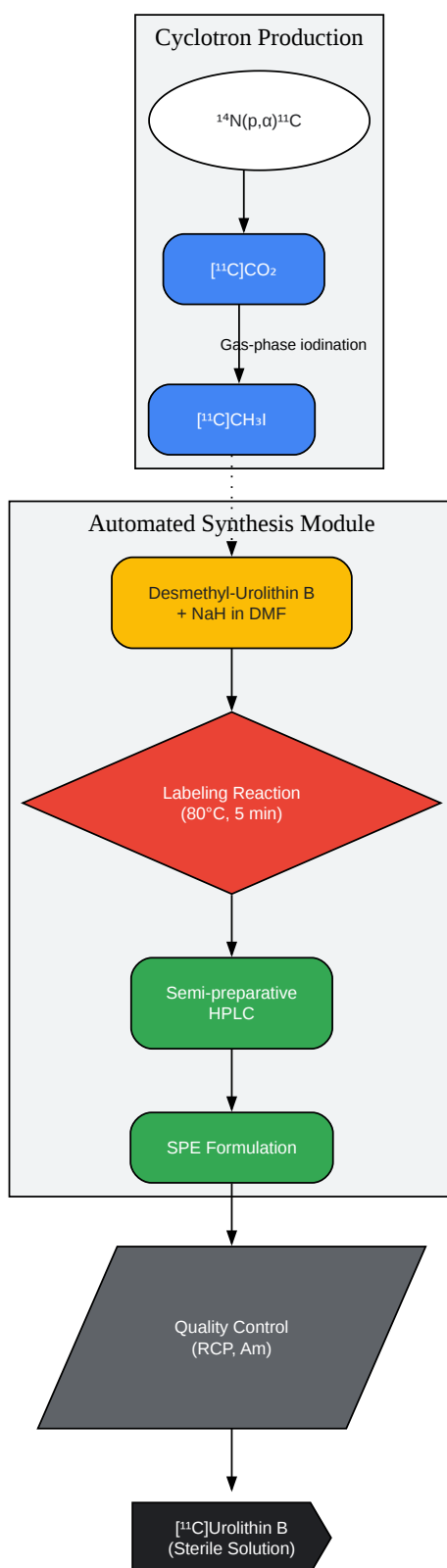
## Signaling Pathways and Experimental Workflows

### Signaling Pathways











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